N-Nitroso-Naphazoline
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Overview
Description
N-Nitroso-Naphazoline, chemically known as 2-(Naphthalen-1-ylmethyl)-1-nitroso-4,5-dihydro-1H-imidazole, is a compound that belongs to the class of nitroso compounds. These compounds are characterized by the presence of a nitroso group (-NO) attached to a nitrogen atom. This compound is primarily used in analytical method development, method validation, and quality control applications .
Preparation Methods
The synthesis of N-Nitroso-Naphazoline involves the nitrosation of Naphazoline. This process typically requires the use of nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid. The reaction is carried out under controlled conditions to ensure the formation of the desired nitroso compound . Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods involve stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
N-Nitroso-Naphazoline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of oxides.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in the formation of amines or other reduced products.
Substitution: This reaction involves the replacement of one functional group with another. . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-Nitroso-Naphazoline has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Nitroso-Naphazoline involves its interaction with alpha-adrenergic receptors. By stimulating these receptors, this compound causes vasoconstriction, leading to decreased congestion at the site of administration. This effect is mediated by the release of norepinephrine, which binds to alpha-adrenergic receptors and causes vasoconstriction .
Comparison with Similar Compounds
N-Nitroso-Naphazoline can be compared with other nitroso compounds such as N-Nitrosodimethylamine (NDMA) and N-Nitrosodiethylamine (NDEA). While all these compounds share the nitroso functional group, this compound is unique due to its specific structure and its applications in analytical method development and quality control . Other similar compounds include nitrosoarenes and nitrosamines, which are used in various chemical and biological studies .
Properties
Molecular Formula |
C14H13N3O |
---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
2-(naphthalen-1-ylmethyl)-1-nitroso-4,5-dihydroimidazole |
InChI |
InChI=1S/C14H13N3O/c18-16-17-9-8-15-14(17)10-12-6-3-5-11-4-1-2-7-13(11)12/h1-7H,8-10H2 |
InChI Key |
PZFCSTHVWNEQDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=N1)CC2=CC=CC3=CC=CC=C32)N=O |
Origin of Product |
United States |
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